molecular formula C11H17N3O4 B6599240 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid CAS No. 1696030-74-6

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B6599240
CAS No.: 1696030-74-6
M. Wt: 255.27 g/mol
InChI Key: WXXVJAQLQWHJCU-UHFFFAOYSA-N
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Description

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminoethyl chain, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems for efficient and sustainable synthesis. These systems allow for precise control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions produce various substituted imidazole derivatives.

Scientific Research Applications

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid involves the cleavage of the Boc group under acidic conditions, releasing the free amine. The imidazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid is unique due to its combination of the Boc-protected amino group and the imidazole ring. This structure provides versatility in synthetic applications and potential biological activity, distinguishing it from other Boc-protected compounds.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-6-8(9(15)16)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXVJAQLQWHJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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